molecular formula C22H24N2O5 B3999492 Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

Cat. No.: B3999492
M. Wt: 396.4 g/mol
InChI Key: AHHPDCUWINYMDS-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a synthetic organic compound featuring a methyl benzoate backbone modified with a piperidine-4-amido group substituted by a 4-methoxybenzoyl moiety. This structure combines aromatic, amide, and heterocyclic components, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-[[1-(4-methoxybenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-28-17-9-7-16(8-10-17)21(26)24-13-11-15(12-14-24)20(25)23-19-6-4-3-5-18(19)22(27)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPDCUWINYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with piperidine to form 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with structures similar to methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Compounds derived from piperidine have been shown to possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain piperidine derivatives can inhibit bacterial gyrase, making them potential candidates for treating infections caused by resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Antitubercular Effects:
    • Research has highlighted the potential of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance potency against tuberculosis by targeting specific biosynthetic pathways .
  • Neuroprotective Properties:
    • Some studies suggest that piperidine-based compounds may have applications in neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of piperidine derivatives for their antibacterial activity against ESKAPE pathogens. Among these, a derivative similar to this compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.5 μg/mL against A. baumannii, indicating strong potential for clinical applications in antibiotic resistance scenarios .

Case Study 2: Antitubercular Activity
In another investigation focused on tuberculosis, researchers synthesized various piperidine analogs that showed promising in vitro activity against M. tuberculosis. One compound achieved nearly complete sterilization in combination therapy within two weeks in vivo, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The piperidine ring and methoxybenzoyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several methyl benzoate derivatives, including agrochemicals and pharmaceutical intermediates. Key comparisons are outlined below:

Structural and Functional Group Analysis

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Primary Use/Activity Reference
Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate Piperidine-4-amido, 4-methoxybenzoyl, methyl benzoate (position 2) ~425 (estimated) Hypothesized pharmaceutical N/A
Methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate (Prep 14) Piperidine-2-carbonyl, phenoxyethyl, methyl benzoate (position 4) 397 Arthritis treatment candidate
Tribenuron-methyl ester Sulfonylurea, pyrimidinyloxy, methyl benzoate (position 2) 395 Herbicide
Haloxyfop-methyl ester Chloro-trifluoromethylpyridinyloxy, phenoxypropanoate, methyl benzoate 361 Herbicide
Key Observations:

Substituent Impact: The 4-methoxybenzoyl group may enhance lipid solubility compared to the phenoxyethyl group in Prep 14, influencing pharmacokinetics .

Agrochemical vs. Pharmaceutical Profiles : Unlike herbicide analogs (e.g., tribenuron-methyl), the target compound lacks sulfonylurea or pyrimidinyl groups, which are critical for herbicidal activity .

Biological Activity

Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

This compound features a unique structure that combines a piperidine ring with a methoxybenzoyl moiety. The molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, and it has a molecular weight of 356.42 g/mol. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with piperidine to form the intermediate, which is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperidine moiety is known for modulating receptor activity, which can influence various signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Binding : It could act as a ligand for specific receptors, potentially leading to altered cellular responses.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, thereby arresting cell cycle progression at the G2/M phase .

StudyFindings
In vitro studies on cancer cell lines Induced apoptosis in FaDu hypopharyngeal tumor cells with better cytotoxicity than reference drugs like bleomycin .
In vivo efficacy Demonstrated significant tumor reduction in xenograft models without noticeable neurotoxicity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Piperidine derivatives have been shown to exhibit analgesic effects by modulating pain pathways and reducing inflammation markers in various models .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. They could inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's .

Case Studies

  • Cancer Therapeutics : A study reported that a related piperidine derivative exhibited enhanced interaction with IKKb, an important target in cancer therapy, showing improved inhibition compared to standard treatments .
  • Neurodegenerative Disease Models : Research indicated that piperidinyl compounds demonstrated dual inhibition of cholinesterase enzymes and showed antioxidant properties, suggesting a multi-targeted approach could be beneficial for treating Alzheimer's disease .
  • Tuberculosis Treatment : In a study focused on tuberculosis, piperidine derivatives were identified as potent inhibitors of MenA, an enzyme critical for bacterial survival. This highlights the potential for these compounds in infectious disease therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate
Reactant of Route 2
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Methyl 2-[1-(4-methoxybenzoyl)piperidine-4-amido]benzoate

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